Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)
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Overview
Description
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom in their structure
Preparation Methods
The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method . The microwave-assisted method offers the advantage of shorter reaction times and higher yields compared to the conventional method.
Chemical Reactions Analysis
Pyrazolo[3,4-b]azepines undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyrazolo[3,4-b]azepines have been studied for their antioxidant and antibacterial properties. They have shown selective inhibition of Neisseria gonorrhoeae growth, making them potential candidates for antibacterial agents .
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds are believed to exert their effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Pyrazolo[3,4-b]azepines can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]benzazepines. These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their antibacterial, antiviral, antifungal, and antitumor activities . The unique structural features of pyrazolo[3,4-b]azepines make them distinct from these related compounds.
Properties
Molecular Formula |
C14H24N4 |
---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpiperidin-3-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-9-5-6-11(10-17)13-12-7-3-4-8-15-14(12)18(2)16-13/h11,15H,3-10H2,1-2H3 |
InChI Key |
XRWBTFJARRSWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN(C3=C2CCCCN3)C |
Origin of Product |
United States |
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